

## Starting materials for N-Boc-indoline-7carboxylic acid synthesis

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Compound of Interest

Compound Name: N-Boc-indoline-7-carboxylic acid

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# Synthesis of N-Boc-Indoline-7-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **N-Boc-indoline-7-carboxylic acid**, a valuable building block in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols and a summary of key quantitative data.

### **Overview of the Synthetic Pathway**

The synthesis of **N-Boc-indoline-7-carboxylic acid** is typically achieved in a two-step process. The first step involves the hydrolysis of a nitrile group to a carboxylic acid, followed by the protection of the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group. The primary starting material for this synthesis is 7-cyanoindoline.

# Experimental Protocols Step 1: Synthesis of Indoline-7-carboxylic acid

This procedure outlines the hydrolysis of 7-cyanoindoline to yield indoline-7-carboxylic acid.[1]

Materials:



- 7-cyanoindoline
- 50% aqueous sulfuric acid
- 24% aqueous sodium hydroxide
- 6N hydrochloric acid
- · Ethyl acetate

#### Procedure:

- A mixture of 7-cyanoindoline (4.32 g) and 50% aqueous sulfuric acid (40 ml) is stirred at 110-120°C for 5.5 hours.
- The reaction mixture is then cooled to 5°C.
- The pH of the cooled mixture is adjusted to 7-8 with 24% aqueous sodium hydroxide.
- The mixture is washed with ethyl acetate.
- The aqueous layer is separated and its pH is adjusted to 2.5-3.0 with 6N hydrochloric acid, which results in the precipitation of the product.
- The precipitates are collected by filtration to give indoline-7-carboxylic acid.

Yield: 3.25 g.[1]

## Step 2: Synthesis of N-Boc-indoline-7-carboxylic acid

This procedure describes the N-protection of indoline-7-carboxylic acid using di-tert-butyl dicarbonate (Boc<sub>2</sub>O).

#### Materials:

- Indoline-7-carboxylic acid
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)



- A suitable solvent (e.g., methanol, tetrahydrofuran, or a biphasic system)
- A suitable base (e.g., triethylamine, sodium bicarbonate, or sodium hydroxide)

#### General Procedure:

- Indoline-7-carboxylic acid is dissolved or suspended in the chosen solvent.
- The base is added to the mixture.
- Di-tert-butyl dicarbonate is added, and the reaction is stirred at room temperature for a specified period (typically several hours).
- Upon completion, the reaction mixture is worked up by removing the solvent, followed by an aqueous workup to remove excess reagents and byproducts.
- The crude product is then purified, typically by crystallization or column chromatography.

## **Quantitative Data**

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physical and Chemical Properties

Compound	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)
7-Cyanoindoline	115661-82-0	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub>	144.17	Not available
Indoline-7- carboxylic acid	Not available	C <sub>9</sub> H <sub>9</sub> NO <sub>2</sub>	163.17	Not available
N-Boc-indoline- 7-carboxylic acid	143262-20-8	C14H17NO4	263.29	182 (dec.)[2][3]

Table 2: Spectroscopic Data



Compound	1H NMR Data	13C NMR Data
N-Boc-indoline-7-carboxylic acid	Available, characteristic peaks for the Boc group and the indoline scaffold.	Available, characteristic peaks for the Boc group carbonyl, aromatic carbons, and aliphatic carbons of the indoline ring.

Note: Detailed NMR spectra can be found in chemical databases such as ChemicalBook.[4]

## **Synthetic Workflow Diagram**

The following diagram illustrates the two-step synthesis of **N-Boc-indoline-7-carboxylic acid** from 7-cyanoindoline.



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Caption: Synthetic pathway for **N-Boc-indoline-7-carboxylic acid**.

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